![molecular formula C11H3F19O3 B14299644 Methyl difluoro[(heptadecafluorooctyl)oxy]acetate CAS No. 121591-26-2](/img/structure/B14299644.png)
Methyl difluoro[(heptadecafluorooctyl)oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl difluoro[(heptadecafluorooctyl)oxy]acetate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct physical and chemical characteristics, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl difluoro[(heptadecafluorooctyl)oxy]acetate typically involves the reaction of heptadecafluorooctanol with methyl difluoroacetate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification and distillation to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl difluoro[(heptadecafluorooctyl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atoms in the compound can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
Methyl difluoro[(heptadecafluorooctyl)oxy]acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for potential use in drug development and delivery systems due to its unique properties.
Industry: Utilized in the production of specialized materials and coatings that require high chemical resistance and stability.
Mécanisme D'action
The mechanism of action of Methyl difluoro[(heptadecafluorooctyl)oxy]acetate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong bonds with other atoms, influencing the compound’s reactivity and stability. These interactions can affect various biochemical pathways, making the compound useful in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl trifluoroacetate
- Ethyl difluoroacetate
- Heptadecafluorooctanol
Uniqueness
Methyl difluoro[(heptadecafluorooctyl)oxy]acetate is unique due to its specific combination of fluorine atoms and functional groups, which impart distinct chemical properties. Compared to similar compounds, it offers higher stability and reactivity, making it valuable in specialized applications.
Propriétés
Numéro CAS |
121591-26-2 |
|---|---|
Formule moléculaire |
C11H3F19O3 |
Poids moléculaire |
544.11 g/mol |
Nom IUPAC |
methyl 2,2-difluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctoxy)acetate |
InChI |
InChI=1S/C11H3F19O3/c1-32-2(31)3(12,13)33-11(29,30)9(24,25)7(20,21)5(16,17)4(14,15)6(18,19)8(22,23)10(26,27)28/h1H3 |
Clé InChI |
WRKUDBHERVUZIX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



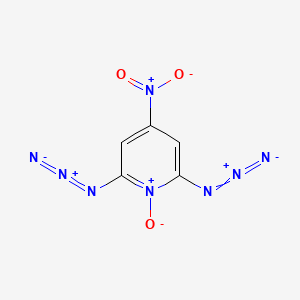
![Phenol, 4-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-2-methoxy-](/img/structure/B14299588.png)
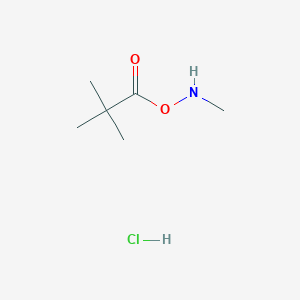

![Nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14299601.png)
![4-[2-(4-Ethylphenoxy)ethoxy]-2-hydroxybenzoic acid](/img/structure/B14299609.png)
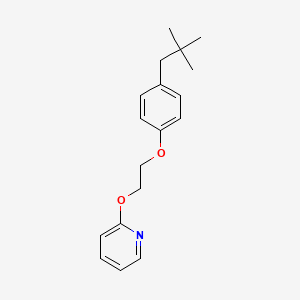
![1-[2-(2-Bromophenyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B14299616.png)
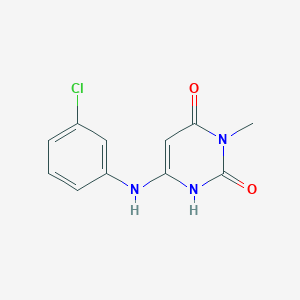
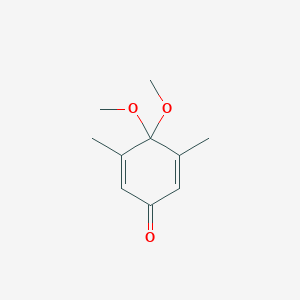

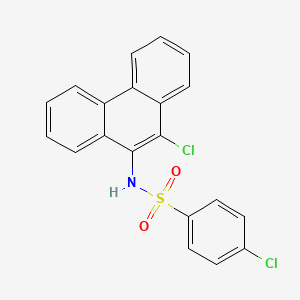
![(3E)-3-[(3-Methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14299649.png)
